molecular formula C15H20O3 B14448381 Acetic acid;1-phenylhept-1-yn-3-ol CAS No. 74835-43-1

Acetic acid;1-phenylhept-1-yn-3-ol

Cat. No.: B14448381
CAS No.: 74835-43-1
M. Wt: 248.32 g/mol
InChI Key: RZURKRFXHLRMHS-UHFFFAOYSA-N
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Description

Acetic acid;1-phenylhept-1-yn-3-ol is a chemical compound with the molecular formula C15H20O3 It is known for its unique structure, which combines an acetic acid moiety with a phenyl group and an alkyne functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;1-phenylhept-1-yn-3-ol typically involves the reaction of phenylacetylene with heptanal in the presence of a catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;1-phenylhept-1-yn-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the alkyne group.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of phenylheptanoic acid or phenylheptanone.

    Reduction: Formation of 1-phenylhept-1-ene or 1-phenylheptane.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Acetic acid;1-phenylhept-1-yn-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;1-phenylhept-1-yn-3-ol involves its interaction with specific molecular targets and pathways. The compound’s alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. Additionally, the phenyl group can interact with aromatic residues in proteins, potentially affecting their function. The acetic acid moiety can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetylene: Shares the phenyl and alkyne functionalities but lacks the acetic acid moiety.

    Heptanal: Contains the heptane chain but lacks the phenyl and alkyne groups.

    Phenylheptanoic acid: Contains the phenyl and heptane chain but lacks the alkyne group.

Uniqueness

Acetic acid;1-phenylhept-1-yn-3-ol is unique due to its combination of an acetic acid moiety, a phenyl group, and an alkyne functionality. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

74835-43-1

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

acetic acid;1-phenylhept-1-yn-3-ol

InChI

InChI=1S/C13H16O.C2H4O2/c1-2-3-9-13(14)11-10-12-7-5-4-6-8-12;1-2(3)4/h4-8,13-14H,2-3,9H2,1H3;1H3,(H,3,4)

InChI Key

RZURKRFXHLRMHS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C#CC1=CC=CC=C1)O.CC(=O)O

Origin of Product

United States

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